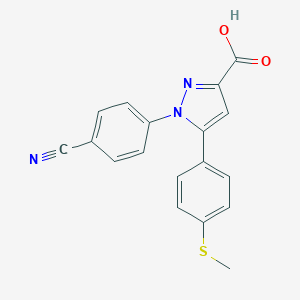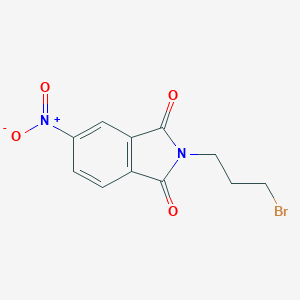
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione is a derivative of 5-nitroisoindoline-1,3-dione, which is a class of compounds known for their interesting biological activities. These compounds have been used as starting materials and intermediates for the synthesis of various pharmacophores and alkaloids. The presence of a nitro group and a bromopropyl substituent suggests potential reactivity and usefulness in further chemical modifications for pharmaceutical applications.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an isobenzofuran dione with an amine in the presence of a base, as seen in the synthesis of 5-bromo-2-ethylisoindoline-1,3-dione . This method could potentially be adapted for the synthesis of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione by using the appropriate amine and bromoalkylating agents under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-2-ethylisoindoline-1,3-dione, has been determined by X-ray crystallography, revealing bond lengths and angles close to those of other related compounds . The structure is typically stabilized by weak hydrogen bonds. For 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione, similar structural analyses would be necessary to determine the exact arrangement of the substituents and the overall molecular conformation.
Chemical Reactions Analysis
The nitro group in 5-nitroisoindoline-1,3-dione derivatives is a reactive functional group that can undergo various chemical reactions. For instance, it can be reduced or participate in condensation reactions to form thiosemicarbazones, as seen in the synthesis of 5-nitroindole-2,3-dione derivatives . The bromopropyl group in 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione could also undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione would likely be influenced by its functional groups. The nitro group is known to be electro-reducible, and its reduction is pH-dependent, which could be utilized in analytical methods such as polarography . The bromine atom adds significant molecular weight and could affect the compound's solubility and reactivity. The compound's crystal structure and stability can be assessed through X-ray crystallography and other analytical techniques, as demonstrated for related compounds .
Scientific Research Applications
Literature Review on Similar Compounds
Safety and Environmental Impact
A literature review of 2-Bromo-2-Nitropropane-1,3-Diol (BNPD) reaffirmed its safety as a cosmetic ingredient at certain concentrations, except under conditions leading to nitrosamines or nitrosamides formation. This ingredient might contribute to endogenous formation of nitrosamines when absorbed by humans, indicating a need for caution in its use due to potential health impacts (International Journal of Toxicology, 1984).
Herbicide Efficiency and Environmental Fate
Mesotrione, a structurally different but functionally relevant compound, has been reviewed for its efficiency, environmental fate, and safety of use in agriculture. It is highlighted for its favorable toxicological profile, rapid degradation by soil microorganisms, and negligible risk to humans and non-target organisms, supporting its continued application under current environmental standards (Clean-soil Air Water, 2017).
Medicinal Chemistry and Drug Discovery
The importance of hydantoin and its derivatives in medicinal chemistry is underscored through their diverse biological and pharmacological activities. Hydantoins serve as key scaffolds in the development of therapeutic agents, highlighting the potential of structural analogs in drug discovery and development (International Journal of Scholarly Research in Biology and Pharmacy, 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromopropyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-4-1-5-13-10(15)8-3-2-7(14(17)18)6-9(8)11(13)16/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVGOTODDUSCCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370838 |
Source


|
| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropyl)-5-nitroisoindoline-1,3-dione | |
CAS RN |
140715-56-6 |
Source


|
| Record name | 2-(3-Bromopropyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
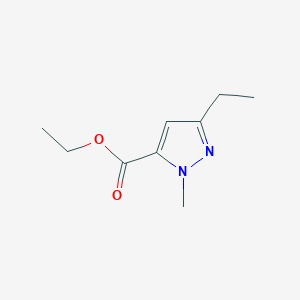
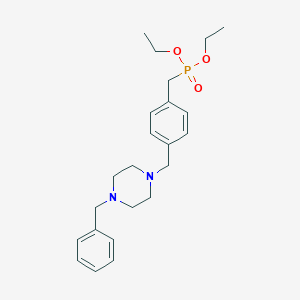
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
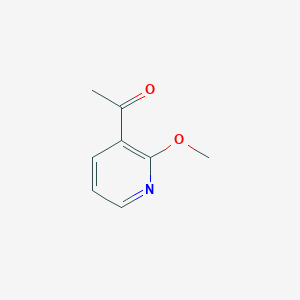
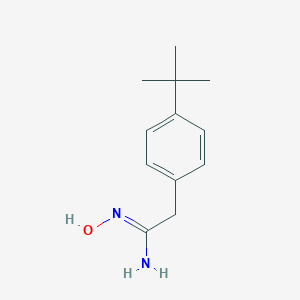
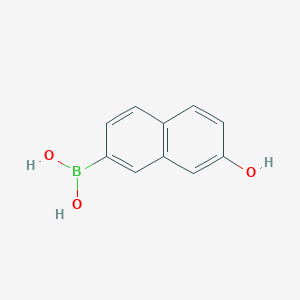
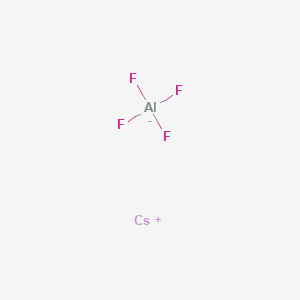
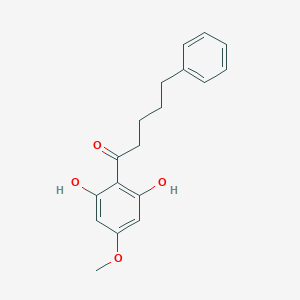
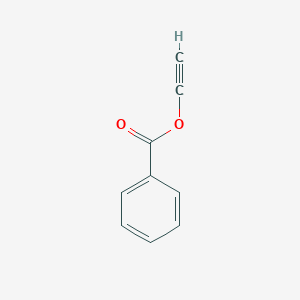
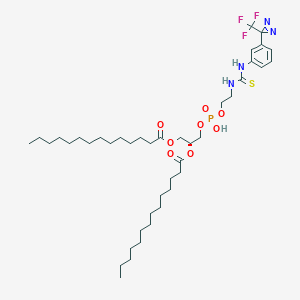
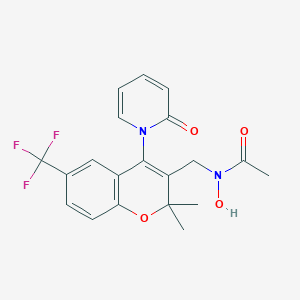
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
